7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of indene, characterized by the presence of a propoxy group at the 7th position and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-4-carbaldehyde.
Alkylation: The 7th position of the indene ring is alkylated using propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde group at the 4th position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 7-Propoxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Propoxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Contains a methoxy group instead of a propoxy group, which may alter its reactivity and biological activity.
7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
820237-27-2 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
JOLATUKXGRYKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CCCC2=C(C=C1)C=O |
Origin of Product |
United States |
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